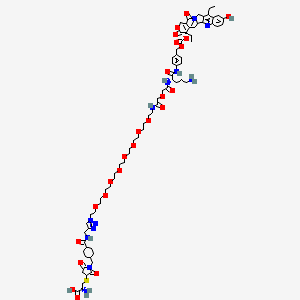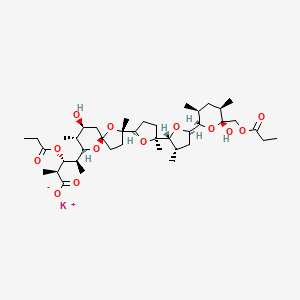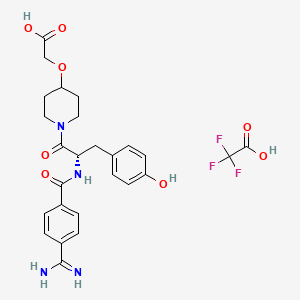
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LDN-192960 is a potent and selective inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Haspin is a serine/threonine kinase that phosphorylates Thr-3 of histone H3 in mitosis, which is crucial for chromosome segregation . The compound has shown significant potential in scientific research, particularly in cancer studies .
Wissenschaftliche Forschungsanwendungen
LDN-192960 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and enzyme activity.
Biology: Helps in understanding the role of Haspin and DYRK2 in cell cycle regulation and chromosome segregation.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents.
Wirkmechanismus
LDN-192960 exerts its effects by inhibiting the activity of Haspin and DYRK2. Haspin phosphorylates Thr-3 of histone H3, creating a binding site for Survivin, which is essential for chromosome segregation during mitosis . By inhibiting Haspin, LDN-192960 disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. DYRK2 is involved in protein stability regulation and proteasome activity, and its inhibition by LDN-192960 further contributes to its anti-cancer effects .
Biochemische Analyse
Biochemical Properties
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine is known to be a dual inhibitor of Haspin and DYRK2, with IC50 values of 10 nM and 48 nM respectively . This suggests that it interacts with these enzymes, potentially altering their function and influencing biochemical reactions.
Cellular Effects
In cellular processes, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine has been shown to reduce levels of p-Thr3H3 in HeLa cells overexpressing Haspin, demonstrating the classical Haspin inhibition phenotype . This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine exerts its effects through binding interactions with biomolecules, specifically inhibiting the activity of certain kinases . This can lead to changes in gene expression and potentially influence the function of cells.
Vorbereitungsmethoden
The synthetic route for LDN-192960 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Analyse Chemischer Reaktionen
LDN-192960 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
LDN-192960 is unique due to its dual inhibition of Haspin and DYRK2. Similar compounds include:
CHR-6494: Another Haspin inhibitor with anti-tumor activity in mouse models.
5-Iodotubercidin: An effective Haspin kinase inhibitor.
LDN-192960 Hydrochloride: A hydrochloride salt form of LDN-192960 with similar inhibitory properties.
These compounds share similar inhibitory activities but differ in their chemical structures and specific applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine involves the reaction of 2,7-dimethoxyacridine-9-thiol with 3-bromopropan-1-amine in the presence of a base to form the desired product.", "Starting Materials": [ "2,7-dimethoxyacridine-9-thiol", "3-bromopropan-1-amine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2,7-dimethoxyacridine-9-thiol in a suitable solvent (e.g. DMF, DMSO) and add the base to the solution.", "Step 2: Add 3-bromopropan-1-amine to the solution and stir the mixture at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS-Nummer |
184582-62-5 |
Molekularformel |
C18H21ClN2O2S |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H |
InChI-Schlüssel |
YWEKJJDSEKWGPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LDN-192960 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
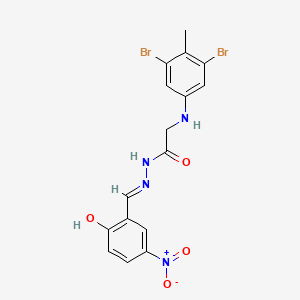
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)
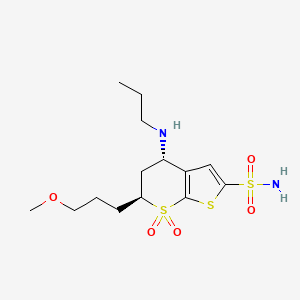


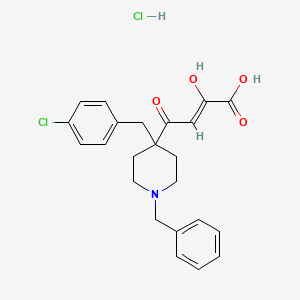
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
